molecular formula C10H21BrO2 B8282222 2-Bromo-2-methyl-1,1-dipropoxypropane

2-Bromo-2-methyl-1,1-dipropoxypropane

Cat. No.: B8282222
M. Wt: 253.18 g/mol
InChI Key: VDBOOATVCOPAGK-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1,1-dipropoxypropane (C₁₀H₂₁BrO₂) is a brominated ether characterized by a central propane backbone substituted with a bromine atom, a methyl group, and two propoxy groups. Its structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis (e.g., as an alkylating agent) or specialty chemical formulations.

Properties

Molecular Formula

C10H21BrO2

Molecular Weight

253.18 g/mol

IUPAC Name

2-bromo-2-methyl-1,1-dipropoxypropane

InChI

InChI=1S/C10H21BrO2/c1-5-7-12-9(10(3,4)11)13-8-6-2/h9H,5-8H2,1-4H3

InChI Key

VDBOOATVCOPAGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(C)(C)Br)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Bromo-2-methyl-1,1-dipropoxypropane with structurally related brominated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Structural Features
This compound C₁₀H₂₁BrO₂ 249.18 Estimated 200–220 Miscible in organic solvents Bromine, methyl, and two propoxy groups
2-Bromo-2-methyl-propane C₄H₉Br 137.02 73.1 Insoluble in water; miscible in org. solvents Simple bromoalkane with tert-butyl structure
2-Bromo-2-methyl-propanoic acid C₄H₇BrO₂ 167.01 200 Slightly soluble in water; soluble in ethanol, ether Brominated carboxylic acid
1-Bromo-2,2-dimethylpropane (Neopentyl bromide) C₅H₁₁Br 151.05 73–75 Insoluble in water; soluble in org. solvents Branched bromoalkane
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O 248.92 Not reported Limited data (likely polar solvent-soluble) Dihalogenated alcohol
Key Observations:
  • Molecular Weight and Boiling Points : The dipropoxypropane derivative has a significantly higher molecular weight (249.18 g/mol) and estimated boiling point (200–220°C) compared to simpler bromoalkanes like neopentyl bromide (151.05 g/mol, 73–75°C) . This reflects increased van der Waals forces due to its larger size and ether linkages.
  • Solubility: The dipropoxypropane’s ether groups enhance solubility in organic solvents, similar to neopentyl bromide. In contrast, 2-bromo-2-methyl-propanoic acid exhibits partial water solubility due to its polar carboxylic acid group .
  • Reactivity : Brominated ethers like the target compound are less reactive toward nucleophilic substitution than primary bromoalkanes (e.g., neopentyl bromide) due to steric hindrance from the methyl and propoxy groups.

Functional Group-Driven Differences

Bromoalkanes vs. Brominated Ethers:
  • Neopentyl bromide (1-bromo-2,2-dimethylpropane) undergoes SN2 reactions but is sterically hindered, leading to slower kinetics compared to linear bromoalkanes . In contrast, This compound ’s ether groups may stabilize carbocation intermediates, favoring SN1 mechanisms in acidic conditions.
  • 2-Bromo-2-methyl-propanoic acid demonstrates distinct reactivity, such as decarboxylation or esterification, due to its carboxylic acid functionality .
Brominated Alcohols vs. Ethers:
  • 3-Bromo-2-(bromomethyl)-1-propanol (a dihalogenated alcohol) is prone to elimination or oxidation reactions, whereas the dipropoxypropane derivative’s ether linkages offer greater hydrolytic stability in neutral conditions .

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